Sodium Channel Blocker Inactivity of N-Nordextromethorphan vs. Dextromethorphan
Unlike its parent compound dextromethorphan (DM), N-Nordextromethorphan (3-methoxymorphinan, HM) is completely inactive as a blocker of brain Na+ channels. This provides a crucial tool for deconvolving the mechanism of action of morphinan mixtures [1].
| Evidence Dimension | Inhibition of peak Na+ current (INa) in rat brain Nav1.2 channels |
|---|---|
| Target Compound Data | No inhibition observed (tonic or use-dependent) |
| Comparator Or Baseline | Dextromethorphan (DM): IC50 = 116.7 ± 14.9 µM |
| Quantified Difference | Qualitative difference: HM is inactive compared to DM's measurable IC50. |
| Conditions | Xenopus oocytes expressing rat brain Nav1.2 α and β1/β2 subunits; two-microelectrode voltage-clamp technique |
Why This Matters
For researchers studying NMDA-independent neuroprotection or dissecting the convulsant liability of morphinans, N-Nordextromethorphan serves as an essential inactive control for sodium channel effects, whereas DM cannot be used in this capacity.
- [1] Lee, B.H., Lee, J.H., Yoon, I.S., Lee, J.H., Choi, S.H., Pyo, M.K., ... & Nah, S.Y. (2007). Effects of dextrorotatory morphinans on brain Na+ channels expressed in Xenopus oocytes. European Journal of Pharmacology, 564(1-3), 7-17. View Source
